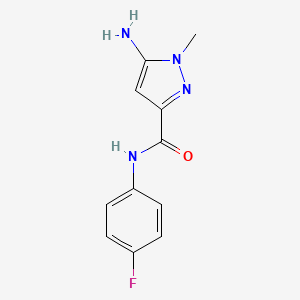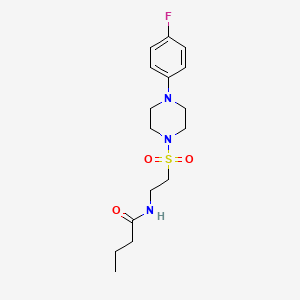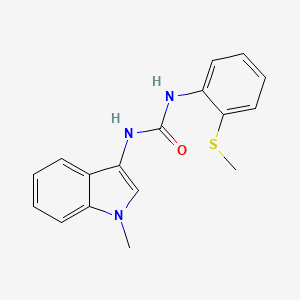
1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The indole ring is substituted with a methyl group at the 1-position and a urea group at the 3-position. The urea group is further substituted with a phenyl ring, which has a methylthio group at the 2-position.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring, the urea group, and the methylthio group on the phenyl ring. The indole ring is a nucleophile and can undergo electrophilic substitution reactions .Scientific Research Applications
Molecular Rearrangement and Synthesis
- A study by Klásek, Lyčka, and Holčapek (2007) focused on the molecular rearrangement of indole and imidazolinone derivatives, relevant to the compound , demonstrating the pathway to new derivatives (Klásek, Lyčka, & Holčapek, 2007).
- Časar, Bevk, Svete, & Stanovnik (2005) reported the facile synthesis of polycyclic meridianin analogues with uracil structural units, starting from indol-3-yl-propenoates and ureas (Časar, Bevk, Svete, & Stanovnik, 2005).
Rheology and Morphology
- Lloyd and Steed (2011) explored the impact of different anions on the rheology and morphology of hydrogels formed by similar urea compounds (Lloyd & Steed, 2011).
Vibrational and Electronic Investigations
- Çatıkkaş, Aktan, & Yalçın (2016) conducted vibrational and electronic investigations on a similar indole derivative, focusing on its nonlinear optical (NLO) properties and molecular structure (Çatıkkaş, Aktan, & Yalçın, 2016).
Microwave-Assisted Synthesis
- Li & Chen (2008) developed a microwave-assisted method for synthesizing thiadiazol-2-yl urea derivatives, highlighting an efficient synthetic route for such compounds (Li & Chen, 2008).
Crystallographic Studies
- Jung, Lee, Choi, & Lee (2008) examined the crystallographic structure of a urea derivative, contributing to the understanding of its molecular arrangement (Jung, Lee, Choi, & Lee, 2008).
- Saharin, Mohd Ali, Robinson, & Mahmood (2008) focused on the crystal structure of a compound similar to the one , providing insights into its molecular conformation (Saharin, Mohd Ali, Robinson, & Mahmood, 2008).
properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-20-11-14(12-7-3-5-9-15(12)20)19-17(21)18-13-8-4-6-10-16(13)22-2/h3-11H,1-2H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQSRUBVMZHZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

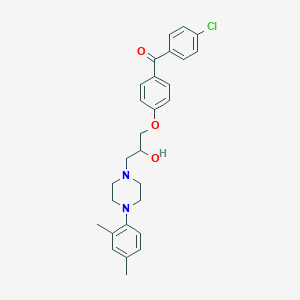
![2-(4-ethoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2366871.png)
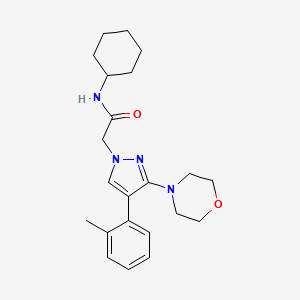

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366874.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B2366878.png)
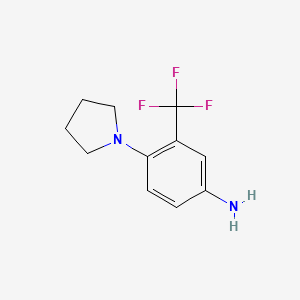
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-propionamido-3-(pyridin-2-yl)isothiazole-5-carboxamide](/img/structure/B2366882.png)
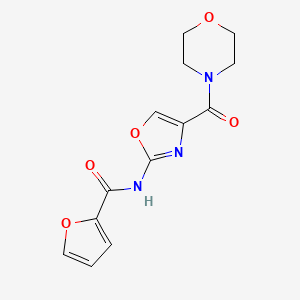
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2366886.png)
